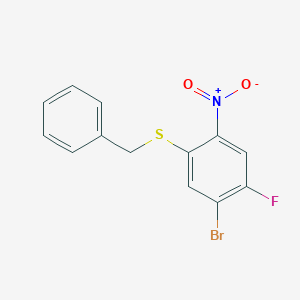
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of benzylsulfanyl, bromo, fluoro, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to a pre-functionalized benzene ring containing bromo, fluoro, and nitro groups. The reaction conditions often involve the use of solvents like acetone or ethanol and bases such as potassium carbonate to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the benzylsulfanyl group results in a sulfone derivative .
Applications De Recherche Scientifique
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects. The benzylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene: Lacks the bromo group, which may affect its reactivity and biological activity.
1-(Benzylsulfanyl)-5-chloro-4-fluoro-2-nitrobenzene: Contains a chloro group instead of bromo, which can influence its chemical properties and applications.
1-(Benzylsulfanyl)-5-bromo-4-chloro-2-nitrobenzene: Contains both bromo and chloro groups, offering different reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Propriétés
Formule moléculaire |
C13H9BrFNO2S |
|---|---|
Poids moléculaire |
342.19 g/mol |
Nom IUPAC |
1-benzylsulfanyl-5-bromo-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C13H9BrFNO2S/c14-10-6-13(12(16(17)18)7-11(10)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
WFSOYCQKGCBLCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2[N+](=O)[O-])F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


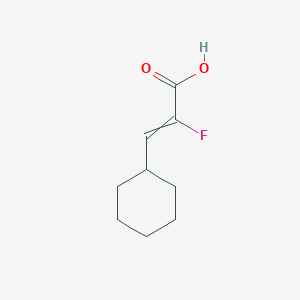
![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)

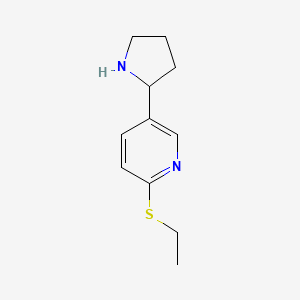
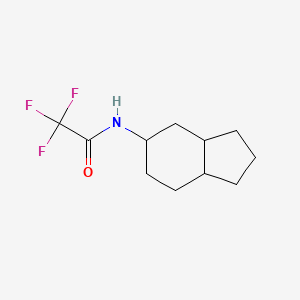
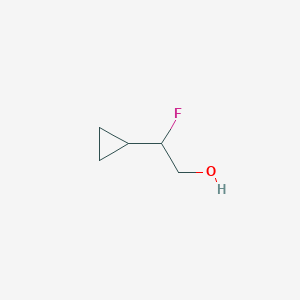
![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
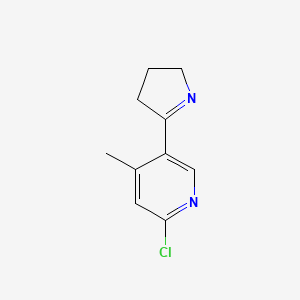
![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)
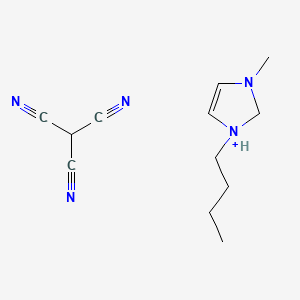
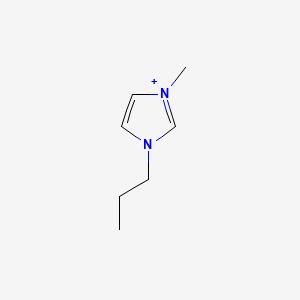
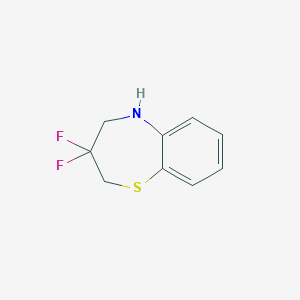
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)
![4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B15061303.png)
